molecular formula C11H10BrN5OS B12445796 (4E)-4-[(3-bromophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

(4E)-4-[(3-bromophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B12445796
M. Wt: 340.20 g/mol
InChI Key: RNKKGECYZUAEDK-UHFFFAOYSA-N
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Description

4-[2-(3-bromophenyl)diazen-1-yl]-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of 4-[2-(3-bromophenyl)diazen-1-yl]-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide typically involves multiple steps. One common method includes the azo coupling reaction between a diazonium salt and a pyrazole derivative. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the coupling process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .

Chemical Reactions Analysis

4-[2-(3-bromophenyl)diazen-1-yl]-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

Scientific Research Applications

4-[2-(3-bromophenyl)diazen-1-yl]-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(3-bromophenyl)diazen-1-yl]-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

4-[2-(3-bromophenyl)diazen-1-yl]-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C11H10BrN5OS

Molecular Weight

340.20 g/mol

IUPAC Name

4-[(3-bromophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C11H10BrN5OS/c1-6-9(10(18)17(16-6)11(13)19)15-14-8-4-2-3-7(12)5-8/h2-5,16H,1H3,(H2,13,19)

InChI Key

RNKKGECYZUAEDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC(=CC=C2)Br

Origin of Product

United States

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